![molecular formula C23H22FN3O2 B2921854 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone CAS No. 2034577-30-3](/img/structure/B2921854.png)
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone, also known as FL118, is a novel small molecule compound that has shown promising results in preclinical studies as an anticancer agent.
科学的研究の応用
Fluoropyrimidine-Based Chemotherapy in Cancer Treatment
Fluoropyrimidines, particularly 5-FU and its oral prodrugs like capecitabine, S-1, and tegafur, play a critical role in the treatment of colorectal and gastric cancers. Their action is primarily through inhibition of thymidylate synthase, leading to the disruption of DNA synthesis, and they are administered either intravenously or orally, offering flexibility and reducing certain adverse effects associated with chemotherapy. Oral fluoropyrimidines, by offering prolonged exposure to 5-FU at lower peak concentrations, mimic the pharmacokinetics of continuous-infusion 5-FU, which has been associated with a better safety profile compared to bolus intravenous administration. The development of oral formulations, such as capecitabine and S-1, aims to enhance patient convenience and treatment outcomes while minimizing toxicity. S-1, for instance, combines tegafur with two modulators to improve efficacy and reduce side effects, showing promise in both advanced and adjuvant settings for gastric cancer.
Predictive Biomarkers and Personalized Therapy
The effectiveness of fluoropyrimidine-based therapies varies among individuals due to genetic differences, influencing the metabolism of these drugs and patients' susceptibility to side effects. Pharmacogenetic testing for key enzymes involved in fluoropyrimidine metabolism, such as dihydropyrimidine dehydrogenase (DPD), is increasingly recognized for optimizing treatment plans and minimizing toxicity. Identifying genetic polymorphisms and haplotypes related to the metabolism of fluoropyrimidines helps personalize treatment approaches, enhancing efficacy while reducing adverse outcomes.
Advancements and Challenges
Despite the clinical benefits of fluoropyrimidines, challenges remain, including the development of resistance and the management of side effects such as cardiotoxicity and hand-foot syndrome. Ongoing research focuses on identifying novel combination therapies, improving pharmacogenetic screening practices, and developing new fluoropyrimidine formulations to overcome these hurdles. Future directions include integrating predictive biomarkers into clinical practice to tailor chemotherapy regimens more effectively and exploring novel drug combinations to enhance therapeutic outcomes for patients with cancer.
For more information on the scientific research applications of fluoropyrimidine-based therapies and their impact on cancer treatment, the following references provide comprehensive insights:
- Antimetabolite incorporation into DNA: Structural and thermodynamic basis for anticancer activity (Gmeiner, 2002)
- Oral drugs in the treatment of metastatic colorectal cancer (García-Alfonso et al., 2021)
- Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies (Kobayakawa & Kojima, 2011)
特性
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c24-19-14-25-23(26-15-19)29-20-12-7-13-27(16-20)22(28)21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,14-15,20-21H,7,12-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLXXJKUMVTLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。